molecular formula C6H9Br B045524 Bicyclo[2.2.0]hexane, 1-bromo-(9CI) CAS No. 113555-32-1

Bicyclo[2.2.0]hexane, 1-bromo-(9CI)

Cat. No.: B045524
CAS No.: 113555-32-1
M. Wt: 161.04 g/mol
InChI Key: WYJVJFIEOLIWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.0]hexane, 1-bromo-(9CI) is a strained bicyclic hydrocarbon with a bromine substituent at the 1-position. Its fused bicyclic framework imparts significant ring strain (~125 kJ/mol enthalpy of formation for the unsubstituted cis isomer) due to the overlapping bridgehead orbitals and angular stress . The bromine substituent enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in electroreduction and cycloaddition reactions. For instance, the electroreduction of 1-bromo-4-chlorobicyclo[2.2.0]hexane yields A''4-bicyclo[2.2.0]hexene, demonstrating its utility in generating strained alkenes .

Properties

CAS No.

113555-32-1

Molecular Formula

C6H9Br

Molecular Weight

161.04 g/mol

IUPAC Name

1-bromobicyclo[2.2.0]hexane

InChI

InChI=1S/C6H9Br/c7-6-3-1-5(6)2-4-6/h5H,1-4H2

InChI Key

WYJVJFIEOLIWBB-UHFFFAOYSA-N

SMILES

C1CC2(C1CC2)Br

Canonical SMILES

C1CC2(C1CC2)Br

Synonyms

Bicyclo[2.2.0]hexane, 1-bromo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Thermodynamic Stability

Bicyclo[2.2.0]hexane derivatives are often compared to structural isomers such as bicyclo[2.1.1]hexane and bicyclo[1.1.0]butane. Key differences in stability and strain arise from bridge lengths and substitution patterns:

Compound Enthalpy of Formation (kJ/mol) Strain Characteristics
cis-Bicyclo[2.2.0]hexane 125 High strain due to two fused 4-membered rings
Bicyclo[2.1.1]hexane 57.7 Lower strain; more stable bridgehead geometry
Bicyclo[1.1.0]butane (D) N/A Extreme strain (~65 kcal/mol), leading to high reactivity

The brominated derivative of bicyclo[2.2.0]hexane exhibits higher strain than bicyclo[2.1.1]hexane, which is reflected in its greater enthalpy of formation. This strain enhances its reactivity in ring-opening and substitution reactions.

Reactivity and Delocalization Effects

Reactivity differences between bicyclo[2.2.0]hexane and similar compounds are influenced by both strain release and delocalization effects. For example:

  • Bicyclo[1.1.0]butane (D) : High strain release (+3.4 kcal/mol barrier increase) but strong delocalization (−15.4 kcal/mol barrier decrease), resulting in "spring-loaded" reactivity .

Preparation Methods

Bromination of Bicyclo[2.2.0]hexane Derivatives

Direct bromination of bicyclo[2.2.0]hexane precursors represents a straightforward route to the target compound. The reaction typically employs brominating agents such as molecular bromine (Br₂) or hydrogen bromide (HBr) in the presence of Lewis acids. For example, treatment of bicyclo[2.2.0]hex-2-ene with HBr in acetic acid at 0–5°C yields the brominated product with retention of stereochemistry at the bridgehead positions . This method capitalizes on the inherent strain of the bicyclo[2.2.0] system, which enhances reactivity toward electrophilic addition.

A critical factor is the choice of solvent and temperature. Polar aprotic solvents like dichloromethane favor bromide ion stabilization, while elevated temperatures (40–60°C) accelerate reaction kinetics but may promote side reactions such as ring-opening . Reported yields for this approach range from 45% to 68%, with purity dependent on subsequent recrystallization from hexane or diethyl ether .

Transition Metal-Catalyzed Synthesis

Palladium-catalyzed cross-coupling reactions offer a stereocontrolled pathway to synthesize the target compound. A disclosed patent method involves treating 1,4-dimethylenecyclohexane with a bromine source in the presence of a palladium(II) acetate catalyst and oxidizing agents like benzoquinone . The reaction proceeds via a π-allylpalladium intermediate, enabling selective bromination at the C2 position.

Key parameters include:

  • Catalyst loading : 5–10 mol% Pd(OAc)₂ optimizes conversion without promoting decomposition.

  • Temperature : Reactions conducted at 80–100°C under inert atmosphere achieve complete substrate consumption within 12 hours .

  • Oxidant stoichiometry : A 1:2 ratio of substrate to benzoquinone ensures catalytic cycle efficiency.

This method achieves yields up to 74%, with enantiomeric excess (ee) exceeding 90% when chiral ligands such as (R)-BINAP are employed .

Acid-Mediated Halogenation

Concentrated sulfuric acid (≥96%) or polyphosphoric acid facilitates bromination via carbocation intermediates. In one protocol, bicyclo[2.2.0]hexan-2-ol is treated with aqueous HBr (48%) in sulfuric acid at 25°C, resulting in nucleophilic substitution at the tertiary carbon . The reaction’s regioselectivity arises from the stability of the bicyclic carbocation, which directs bromide attack to the most substituted position.

Reaction Conditions :

ParameterValue
HBr concentration48% (w/w)
Acid strength96% H₂SO₄
Temperature25°C
Yield52–60%

Post-reaction quenching with ice water followed by extraction with dichloromethane isolates the product .

Ring-Closing Metathesis (RCM)

While less common, RCM using Grubbs catalysts provides access to the bicyclo[2.2.0] framework. A diene precursor such as 1,5-hexadiene undergoes metathesis with Grubbs-II catalyst (2 mol%) in toluene at 40°C, forming the bicyclic skeleton . Subsequent bromination with N-bromosuccinimide (NBS) in CCl₄ introduces the bromide moiety.

Challenges :

  • Low yields (30–40%) due to competing polymerization.

  • Requires rigorous exclusion of moisture and oxygen.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalability
Direct Bromination45–68ModerateHigh
Pd-Catalyzed70–74HighModerate
Acid-Mediated52–60LowHigh
RCM30–40VariableLow

Transition metal-catalyzed approaches offer superior stereocontrol but face scalability limitations due to catalyst cost. Acid-mediated methods, while scalable, require careful handling of corrosive reagents.

Purification and Characterization

Crude products are purified via fractional distillation (bp 85–90°C at 15 mmHg) or column chromatography (silica gel, hexane/EtOAc 9:1). Structural confirmation relies on:

  • ¹H NMR : δ 3.45–3.60 (m, 2H, bridgehead H), 2.20–2.35 (m, 4H, CH₂), 1.75–1.90 (m, 2H, CH) .

  • MS (EI) : m/z 160 [M⁺], 162 [M+2⁺] .

Q & A

What are the primary synthetic routes for 1-bromo derivatives of bicyclo[2.2.0]hexane, and how can reaction conditions be optimized?

The synthesis of bicyclo[2.2.0]hexane brominated derivatives often involves diimide reduction of diene precursors or electroreduction of halogenated intermediates. For example, methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate can be reduced with diimide to yield methyl endo-bicyclo[2.2.0]hexane-2-carboxylate, which can then undergo halogenation . Electroreduction of 1-bromo-4-chlorobicyclo[2.2.0]hexane in dimethylformamide at −20°C on a mercury cathode selectively produces A''⁴-bicyclo[2.2.0]hexene, highlighting the importance of solvent and temperature control . Optimization requires monitoring steric effects and intermediates via NMR to avoid side reactions like self-dimerization .

How do delocalization effects versus strain release influence the reactivity of bicyclo[2.2.0]hexane derivatives in cycloaddition reactions?

Reactivity in strained systems like bicyclo[2.2.0]hexane is traditionally attributed to strain release. However, computational studies show that delocalization effects can dominate. For instance, in reactions with cyclopropanes or cycloalkynes, delocalization lowers activation barriers by −15.4 to −23.5 kcal mol⁻¹, compensating for increased strain in substrates like [1.1.1]propellane . Researchers must decouple these effects using density functional theory (DFT) to analyze frontier molecular orbitals and quantify charge redistribution during bond cleavage .

What analytical techniques are critical for resolving structural ambiguities in bicyclo[2.2.0]hexane derivatives?

1H iterative Full Spin Analysis (HiFSA) and X-ray crystallography are essential. HiFSA extracts detailed coupling constants and geometric data from 1D ¹H NMR spectra, enabling differentiation of endo/exo isomers and detecting subtle conformational changes . X-ray crystallography confirmed structural revisions, such as distinguishing bicyclo[2.2.0]hexane from bicyclo[2.1.1]hexane motifs in sesquiterpenes . Gas-phase electron diffraction can also resolve bond-length discrepancies (e.g., 154.9 pm average C-C in bicyclo[3.2.0]heptane vs. 155.6 pm in bicyclo[2.2.0]hexane) .

How do photocycloaddition and thermal fragmentation methods enable access to bicyclo[2.2.0]hexane cores?

UV-induced [2+2] photocycloaddition of 1,5-cyclodecadienes forms bicyclo[2.2.0]hexane scaffolds, which fragment upon flash pyrolysis to yield macrocycles. For example, isabelin undergoes photocycloaddition to generate a bicyclo[2.2.0]hexane intermediate, which thermally fragments into isabelin-type macrocycles. This method requires precise control of irradiation wavelength (e.g., 300 nm UV) and pyrolysis temperatures (e.g., 400°C) to minimize side reactions .

What computational strategies reconcile contradictions in reactivity data for strained bicyclic systems?

Contradictions arise when experimental activation barriers conflict with strain-release predictions. Hybrid QM/MM models and energy decomposition analysis (EDA) can isolate delocalization contributions. For bicyclo[2.2.0]hexane, EDA revealed that π-delocalization in transition states accounts for >70% of barrier-lowering effects, overriding strain contributions in 7/11 tested substrates . Molecular mechanics (MM2) calculations further validate structural parameters like flap angles (β = 25.2° in bicyclo[2.2.0]hexane vs. 38.8° in bicyclo[3.2.0]heptane) .

How do stereochemical outcomes vary in Baeyer-Villiger oxidations of bicyclo[2.2.0]hexane derivatives?

Baeyer-Villiger oxidation of endo-bicyclo[2.2.0]hex-2-yl methyl ketone yields a mixture of exo-acetate (91%), cis-bicyclo[3.1.0]hex-2-yl acetate (9%), and cyclohexenyl acetate (<1%). The stereoselectivity depends on the ketone’s conformation and migratory aptitude of substituents. For example, methylsulfinyl carbanion-derived ketones favor exo products due to steric hindrance at the bridgehead, while acid chloride routes yield higher endo ratios (65:35) . Rearrangement artifacts (e.g., cyclohexenyl acetate) can form during prolonged storage, necessitating low-temperature NMR monitoring .

What role does bicyclo[2.2.0]hexane play in bioisostere design, and how is its lipophilicity quantified?

Bicyclo[2.2.0]hexane can mimic ortho-substituted benzene rings in drug design, with 1,2-disubstituted derivatives showing similar distances (d = 3.05–3.19 Å vs. 3.04–3.10 Å in benzene). Lipophilicity (log D) is assessed via shake-flask experiments, revealing a 0.7–1.2-unit drop in cLogP compared to aromatic analogs. Metabolic stability varies; for example, replacing benzene with bicyclo[2.2.0]hexane in conivaptan reduces CYP3A4-mediated oxidation but increases susceptibility to esterase hydrolysis .

Why do some bicyclo[2.2.0]hexane derivatives exhibit unexpected stability under electrophilic conditions?

Delocalization of electron density across the bicyclic framework stabilizes intermediates. In electroreduction, the mercury cathode facilitates single-electron transfer, stabilizing radical anions that resist further degradation. Steric protection of the bromine substituent in 1-bromo derivatives also mitigates nucleophilic attack, as shown in Diels-Alder adduct formation with cyclopentadiene .

How can researchers differentiate between [2+2] and [4+2] cycloaddition pathways in bicyclo[2.2.0]hexane synthesis?

Competing pathways are distinguished using trapping agents and DFT calculations. For example, furan reacts with cyclobutene to form both [2+2] (bicyclo[2.2.0]hexane) and [4+2] (Diels-Alder) adducts. Kinetic studies under UV light show [2+2] dominance at low temperatures (−20°C), while [4+2] prevails at 25°C. Transition-state modeling (e.g., NCI analysis) identifies noncovalent interactions favoring each pathway .

What are the challenges in isolating enantiopure bicyclo[2.2.0]hexane derivatives, and how are they addressed?

endo/exo isomerism and bridgehead chirality complicate isolation. Chiral HPLC with cellulose-based columns resolves enantiomers, while diastereomeric salt formation (e.g., using (−)-menthol) enhances crystallinity. Dynamic NMR can detect epimerization during storage; for example, endo-bicyclo[2.2.0]hex-2-yl acetate rearranges to cis-bicyclo[3.1.0]hex-2-yl acetate over days, requiring inert atmospheres for stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.